![molecular formula C36H23BF14P B156997 Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf CAS No. 918824-12-1](/img/structure/B156997.png)
Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as H-Pyrazole, and it has been studied extensively for its potential applications in various fields, including medicine and materials science.
Mecanismo De Acción
The exact mechanism of action of H-Pyrazole is not fully understood, but it is believed to work by inhibiting certain enzymes involved in cell growth and inflammation. It may also interact with specific cellular receptors to produce its effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that H-Pyrazole can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. It has also been shown to reduce inflammation by inhibiting the production of certain inflammatory cytokines. Additionally, it may have neuroprotective effects and could potentially be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using H-Pyrazole in lab experiments is its high potency, which allows for the use of smaller amounts of the compound. Additionally, it has shown good selectivity for its target enzymes, reducing the likelihood of off-target effects. However, its high potency can also make it difficult to work with, as it requires careful handling and storage to prevent accidental exposure.
Direcciones Futuras
There are several potential future directions for the study of H-Pyrazole. One area of focus could be the development of new anti-cancer therapies based on its mechanism of action. Additionally, further research could be conducted to explore its potential applications in the treatment of inflammatory and neurodegenerative diseases. Finally, the synthesis of new derivatives of H-Pyrazole could be explored to improve its potency and selectivity for specific targets.
Métodos De Síntesis
The synthesis of H-Pyrazole involves the reaction of 4,5-dichloro-2,3,5,6-tetrafluorophenol with bis(2,4,6-trimethylphenyl)phosphine in the presence of a base. The resulting intermediate is then reacted with pentamethylcyclopentadiene to produce the final product.
Aplicaciones Científicas De Investigación
H-Pyrazole has been studied extensively for its potential applications in medicinal chemistry. It has shown promising results as a potential anti-cancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, it has been shown to possess anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Propiedades
Número CAS |
918824-12-1 |
|---|---|
Nombre del producto |
Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf |
Fórmula molecular |
C36H23BF14P |
Peso molecular |
763.3 g/mol |
InChI |
InChI=1S/C36H22BF14P/c1-11-7-13(3)34(14(4)8-11)52(35-15(5)9-12(2)10-16(35)6)36-32(50)24(42)19(25(43)33(36)51)37(17-20(38)26(44)30(48)27(45)21(17)39)18-22(40)28(46)31(49)29(47)23(18)41/h7-10H,1-6H3/q-1/p+1 |
Clave InChI |
KDUKOLNXDQLNER-UHFFFAOYSA-O |
SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)[PH+](C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)F)F |
SMILES canónico |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)[PH+](C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)F)F |
Pictogramas |
Irritant |
Sinónimos |
Hydrogen[4-[dimesitylphosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentafluorophenyl)borate; Frustrated Phosphonium Borate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



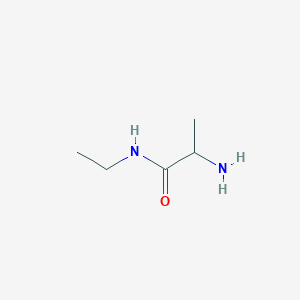
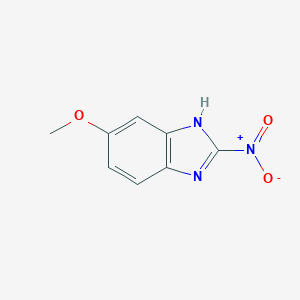
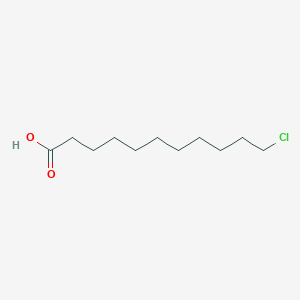
![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sulfuric acid](/img/structure/B156921.png)
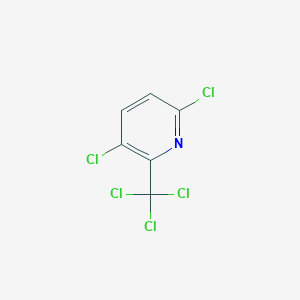
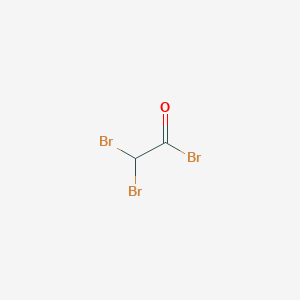

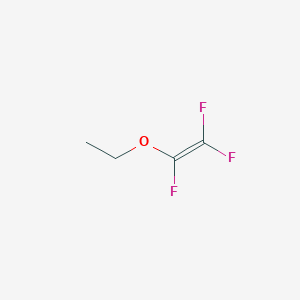
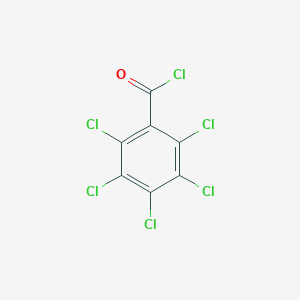
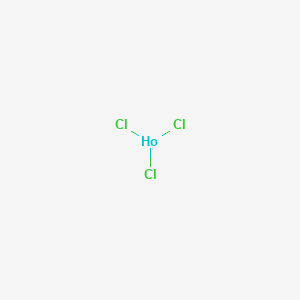
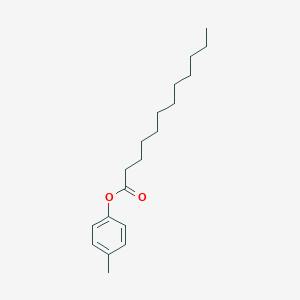
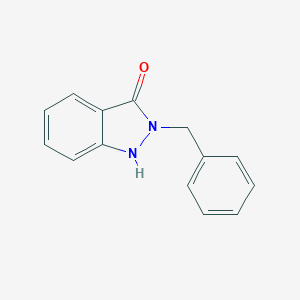
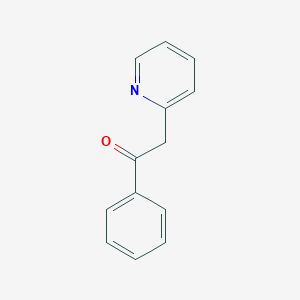
![4-Acetyl-1-azabicyclo[2.2.1]heptane](/img/structure/B156942.png)